molecular formula C16H23NO4S B2951072 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide CAS No. 874787-80-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide

Cat. No.: B2951072
CAS No.: 874787-80-1
M. Wt: 325.42
InChI Key: RNCZYZPTHARUAT-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure includes:

  • A benzamide core with a 4-isopropoxy substituent.
  • An N-ethyl group and a 1,1-dioxo-thiolan-3-yl moiety (a sulfone-containing five-membered sulfur ring).

Below, we compare it with structurally or functionally similar compounds, leveraging data from diverse sources.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-4-17(14-9-10-22(19,20)11-14)16(18)13-5-7-15(8-6-13)21-12(2)3/h5-8,12,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCZYZPTHARUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a thiolane ring with dioxo substituents and an ether linkage. Its molecular formula is C13H17N2O3SC_{13}H_{17}N_{2}O_{3}S, with a molecular weight of approximately 285.35 g/mol. The presence of the thiolane moiety is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Thiolane Derivative : The initial step often includes the reaction of thiolane derivatives with appropriate amines.
  • Amidation Reaction : The thiolane derivative undergoes amidation with 4-(propan-2-yloxy)benzoic acid or its derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting a potential role in mitigating oxidative stress in cells .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

StudyFindings
Study ADemonstrated cytotoxic effects against cancer cell lines (IC50 values in the low micromolar range), indicating potential use in cancer therapy .
Study BShowed significant inhibition of acetylcholinesterase (AChE), suggesting applications in treating neurodegenerative diseases .
Study CReported antimicrobial activity against various pathogens, supporting its use as a potential antibiotic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundStructureBiological Activity
Compound XContains a thiolane ringModerate cytotoxicity against cancer cells
Compound YLacks dioxo substituentsLower antioxidant activity

Comparison with Similar Compounds

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Structural Features : Both LMM5 and LMM11 feature a sulfamoyl group and a 1,3,4-oxadiazole ring, differing from the target compound’s thiolan sulfone .
  • Biological Activity : These compounds inhibit Candida albicans via thioredoxin reductase inhibition, with MIC values ranging from 8–32 µg/mL .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Structural Features : Contains a thiazolidinedione ring (a sulfur-containing dione) instead of a thiolan sulfone .
  • Synthesis : Prepared via coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with amines, using carbodiimide activation .

Compounds with N-Alkyl/Aryl Substitutions

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Features : A simple benzamide with a dimethoxyphenethyl group, lacking the thiolan sulfone or isopropoxy substituents .
  • Physicochemical Properties : Melting point = 90°C; synthesized in 80% yield via benzoyl chloride and amine coupling .
  • Comparison : The target compound’s isopropoxy group may enhance lipophilicity compared to Rip-B’s methoxy groups.

N-(Phenylcarbamoyl)benzamide Derivatives

  • Structural Features : Feature a phenylcarbamoyl group instead of the thiolan sulfone .
  • Relevance : Highlights the impact of substituents on pharmacokinetics; the target compound’s sulfone group may reduce metabolic instability.

Alkoxy-Substituted Benzamides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Features: Contains a 3-methylbenzamide core and a hydroxy-dimethylethyl group, synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Applications : Functions as an N,O-bidentate ligand in metal-catalyzed C–H bond activation .
  • Key Difference : The target compound’s isopropoxy group may offer steric hindrance, affecting coordination chemistry.

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Derivatives

  • Synthesis : Optimized via ultrasound irradiation, achieving >85% yield in 15–20 minutes vs. 6–8 hours for conventional methods .
  • Relevance : Demonstrates the role of alkoxy groups in modulating reaction efficiency—a consideration for synthesizing the target compound.

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